

## Synthesis of formyl acetate from sodium formate and acetyl chloride

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# Synthesis of Formyl Acetate: A Technical Guide for Researchers Abstract

This technical guide provides an in-depth overview of the synthesis of **formyl acetate** from sodium formate and acetyl chloride. **Formyl acetate**, a mixed anhydride of formic acid and acetic acid, is a valuable reagent in organic synthesis, primarily utilized as a formylating agent. This document details the reaction mechanism, experimental protocols, and key quantitative data. Visual diagrams are included to illustrate the reaction workflow and the underlying chemical pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

## Introduction

**Formyl acetate** (acetic formic anhydride) is a highly reactive chemical intermediate with the formula CH₃COOCH(O).[1][2] It serves as an efficient formylating agent for a variety of organic functional groups, including amines, alcohols, and amino acids.[3][4] Its utility also extends to the synthesis of aldehydes from Grignard reagents and the preparation of formyl fluoride.[3][4] This guide focuses on a prevalent and effective method for its preparation: the reaction of sodium formate with acetyl chloride.[3][5]

## **Reaction Overview**





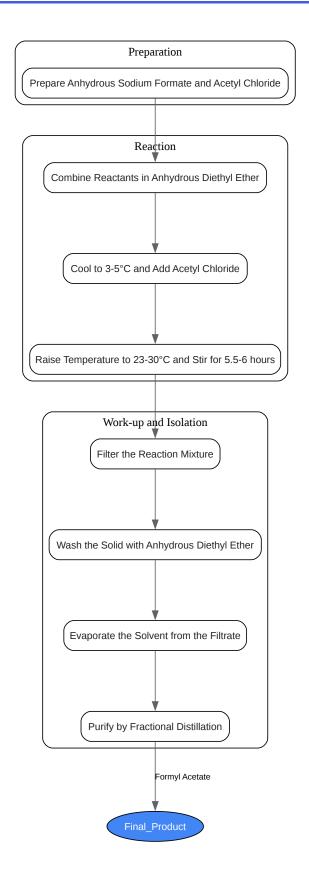


The synthesis of **formyl acetate** from sodium formate and acetyl chloride is a nucleophilic acyl substitution reaction. In this process, the formate anion from sodium formate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This leads to the displacement of the chloride ion and the formation of **formyl acetate** and sodium chloride as a byproduct. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the hydrolysis of the product.[1][2][3][5]

### **Reaction Workflow**

The overall workflow for the synthesis of **formyl acetate** is depicted in the following diagram.





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Caption: Experimental workflow for **formyl acetate** synthesis.



## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for the synthesis of **formyl acetate** from sodium formate and acetyl chloride.

Parameter	Value	Reference
Reactants		
Sodium Formate	1.0 - 1.18 equivalents	[4]
Acetyl Chloride	1.0 equivalent	[4]
Solvent	Anhydrous Diethyl Ether	[1][2][3][5][6]
Reaction Conditions		
Initial Temperature	3-5 °C	[6][7]
Reaction Temperature	23-30 °C	[1][2][3][6][7]
Reaction Time	5.5 - 6 hours	[4][6][7]
Yield	Up to 97%	[6][7]
Product Properties		
Boiling Point	- 27-28 °C at 10 mmHg	[3][4]
Density	~1.116 g/cm³	[2][6]

## **Experimental Protocol**

This protocol is adapted from established procedures for the synthesis of **formyl acetate**.[4][6] [7]

#### Materials:

- Sodium formate (finely ground and anhydrous)
- · Acetyl chloride
- · Anhydrous diethyl ether



#### Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Cooling bath (ice-water or other suitable coolant).
- Filtration apparatus (e.g., Büchner funnel).
- Rotary evaporator.
- Distillation apparatus for vacuum distillation.

#### Procedure:

- Reaction Setup: In a three-necked round-bottom flask, place finely ground anhydrous sodium formate and anhydrous diethyl ether.
- Initial Cooling: Cool the stirred mixture to 3-5 °C using a cooling bath.[6][7]
- Addition of Acetyl Chloride: Add acetyl chloride dropwise from the dropping funnel to the
  cooled mixture while maintaining the temperature between 23-27 °C.[1][2][3][4] The addition
  should be as rapid as possible while controlling the exothermic reaction.[4]
- Reaction: After the addition is complete, raise the temperature to 25-30 °C and continue stirring for 5.5 to 6 hours to ensure the reaction goes to completion.[4][6][7]
- Filtration: Filter the reaction mixture under suction to remove the precipitated sodium chloride.
- Washing: Wash the solid residue with a small amount of anhydrous diethyl ether and combine the washings with the filtrate.[6][7]
- Solvent Removal: Remove the diethyl ether from the filtrate by distillation at reduced pressure.[4]
- Purification: Purify the resulting crude formyl acetate by fractional distillation under reduced pressure.[3] The product is collected at 27-28 °C at 10 mmHg.[4]



## **Reaction Mechanism**

The synthesis of **formyl acetate** proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.



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Caption: Nucleophilic acyl substitution mechanism.

## Safety and Handling

**Formyl acetate** is a moisture-sensitive and thermally unstable compound. It can decompose to produce acetic acid and carbon monoxide, and sealed containers may build up pressure.[3] Therefore, it should be stored at low temperatures (e.g., 4 °C) in a vented container and handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

## Conclusion

The synthesis of **formyl acetate** from sodium formate and acetyl chloride is a straightforward and high-yielding method for producing this valuable formylating agent. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably obtain high-purity **formyl acetate** for use in a variety of synthetic applications. This guide provides the essential information required for the successful laboratory-scale synthesis of this important chemical intermediate.



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